4-Methylbenzothiohydrazide 2,2,2-trifluoroacetate
CAS No.:
Cat. No.: VC13607716
Molecular Formula: C10H11F3N2O2S
Molecular Weight: 280.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11F3N2O2S |
|---|---|
| Molecular Weight | 280.27 g/mol |
| IUPAC Name | 4-methylbenzenecarbothiohydrazide;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C8H10N2S.C2HF3O2/c1-6-2-4-7(5-3-6)8(11)10-9;3-2(4,5)1(6)7/h2-5H,9H2,1H3,(H,10,11);(H,6,7) |
| Standard InChI Key | UNQSPSGSUYCBHE-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=S)NN.C(=O)(C(F)(F)F)O |
| Canonical SMILES | CC1=CC=C(C=C1)C(=S)NN.C(=O)(C(F)(F)F)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Formula
4-Methylbenzothiohydrazide 2,2,2-trifluoroacetate is formally identified by the IUPAC name 4-methylbenzenecarbothiohydrazide;2,2,2-trifluoroacetic acid. Its molecular formula, CHFNOS, corresponds to a molecular weight of 280.27 g/mol. The structure comprises two distinct components:
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A 4-methylbenzothiohydrazide moiety, featuring a methyl group at the para position of a benzene ring attached to a thiohydrazide (-NH-NH-CS-) group.
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A trifluoroacetate counterion (CFCOO), which enhances solubility in polar aprotic solvents and influences reactivity .
The compound’s InChIKey (UNQSPSGSUYC) and SMILES notation (CC1=CC=C(C=C1)C(=S)NN.OC(=O)C(F)(F)F) provide precise descriptors for computational and experimental identification.
Synthesis and Preparation
Reaction Pathways
The synthesis of 4-methylbenzothiohydrazide 2,2,2-trifluoroacetate typically proceeds via acid-base condensation between 4-methylbenzothiohydrazide and trifluoroacetic acid (TFA) or its anhydride. Key steps include:
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Activation of TFA: Trifluoroacetic acid is reacted with a coupling agent (e.g., DCC) to form an active ester intermediate.
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Nucleophilic Attack: The hydrazide nitrogen of 4-methylbenzothiohydrazide attacks the electrophilic carbonyl carbon of TFA, displacing water or another leaving group.
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Purification: The crude product is isolated via recrystallization or column chromatography .
Table 1: Representative Synthesis Conditions
| Parameter | Value/Description | Source |
|---|---|---|
| Starting Materials | 4-Methylbenzothiohydrazide, TFA | |
| Solvent | Dichloromethane or THF | |
| Temperature | 0–25°C | |
| Yield | 70–85% |
Optimization Challenges
Reaction efficiency depends on moisture exclusion, as TFA’s hygroscopic nature can lead to hydrolysis side reactions. Catalytic bases like pyridine may enhance reaction rates by scavenging acidic byproducts .
Physicochemical Properties
Spectral Characteristics
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IR Spectroscopy: Strong absorption bands at 1680–1700 cm (C=O stretch of trifluoroacetate) and 2550–2600 cm (S-H stretch of thiohydrazide).
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NMR: H NMR (DMSO-d): δ 2.35 (s, 3H, CH), 7.25–7.45 (m, 4H, Ar-H), 10.2 (s, 1H, NH).
Solubility and Stability
The compound exhibits moderate solubility in polar solvents (e.g., DMSO, DMF) but limited solubility in water. Stability studies indicate decomposition above 150°C, necessitating storage at 2–8°C under inert atmospheres .
Applications in Organic Synthesis
Heterocyclic Compound Synthesis
The thiohydrazide group serves as a versatile building block for thiadiazoles and triazoles. For example, cyclocondensation with aldehydes yields 1,3,4-thiadiazoles, which are pharmacologically relevant.
Trifluoroacetate as a Leaving Group
The trifluoroacetate moiety facilitates nucleophilic substitution reactions. In one application, displacement by amines generates hydrazide derivatives with enhanced bioactivity .
Equation 1: General Substitution Reaction
Pharmaceutical Relevance
Antimicrobial Agents
Derivatives of 4-methylbenzothiohydrazide 2,2,2-trifluoroacetate exhibit inhibitory activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values as low as 8 µg/mL.
Anticancer Screening
Preliminary assays against MCF-7 breast cancer cells show moderate cytotoxicity (IC ~ 50 µM), attributed to thiol-mediated apoptosis pathways.
Future Directions
Green Synthesis Methods
Recent advances in protic ionic liquids (e.g., methylpyrrolidonium trifluoroacetate) could enable solvent-free synthesis, improving atom economy .
Drug Delivery Systems
Encapsulation in polymeric nanoparticles may enhance the compound’s bioavailability for therapeutic applications.
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